3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18176256
InChI: InChI=1S/C9H17BrO2/c1-11-5-2-3-9(7-10)4-6-12-8-9/h2-8H2,1H3
SMILES:
Molecular Formula: C9H17BrO2
Molecular Weight: 237.13 g/mol

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

CAS No.:

Cat. No.: VC18176256

Molecular Formula: C9H17BrO2

Molecular Weight: 237.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran -

Specification

Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
IUPAC Name 3-(bromomethyl)-3-(3-methoxypropyl)oxolane
Standard InChI InChI=1S/C9H17BrO2/c1-11-5-2-3-9(7-10)4-6-12-8-9/h2-8H2,1H3
Standard InChI Key XCWBZMOGMULUOR-UHFFFAOYSA-N
Canonical SMILES COCCCC1(CCOC1)CBr

Introduction

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is a brominated tetrahydrofuran derivative with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol. This compound is also referred to as 3-(bromomethyl)-3-(3-methoxypropyl)oxolane and is identified by the PubChem CID 66048553 .

Structural Overview

  • 2D Structure: The compound features a tetrahydrofuran (THF) ring substituted at the 3-position with a bromomethyl group and a 3-methoxypropyl chain.

  • IUPAC Name: 3-(bromomethyl)-3-(3-methoxypropyl)oxolane .

Chemical Identifiers

IdentifierValue
InChIInChI=1S/C9H17BrO2/c1-11-5-2-3-9(7-10)4-6-12-8-9/h2-8H2,1H3
InChIKeyXCWBZMOGMULUOR-UHFFFAOYSA-N
SMILESCOCCCC1(CCOC1)CBr

Reactivity

The bromomethyl group in this compound makes it highly reactive, particularly in nucleophilic substitution reactions. This property is often exploited in synthetic organic chemistry for building more complex molecules.

Synthetic Applications

The compound's brominated structure allows it to serve as an intermediate in organic synthesis, particularly in the construction of heterocyclic compounds or functionalized derivatives.

Potential Biological Activity

While no specific biological activity has been reported for this compound, brominated derivatives are often explored for their antimicrobial or antifungal properties due to their ability to disrupt biological membranes .

Synthesis

The synthesis of similar brominated tetrahydrofuran derivatives typically involves:

  • Formation of the tetrahydrofuran ring through cyclization reactions.

  • Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • IR Spectroscopy: To identify functional groups.

Comparative Analysis with Related Compounds

Below is a comparison of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran with other brominated heterocycles:

PropertyCompound A: Brominated Benzofuran Compound B: Target Compound
Molecular Weight~300 g/mol237.13 g/mol
Functional GroupsBromine, methoxy, carbonylBromine, methoxy
ApplicationsAnticancer, antimicrobialSynthetic intermediate

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